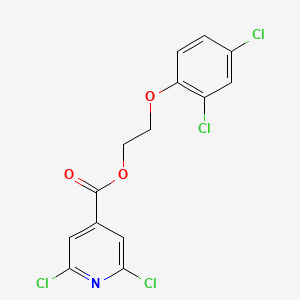
2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate
描述
2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate is a chemical compound known for its unique structure and properties It is composed of a dichlorophenoxyethyl group attached to a dichloroisonicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with 2,6-dichloroisonicotinoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate involves its interaction with specific molecular targets. It can act as an elicitor, inducing the biosynthesis of secondary metabolites in plants. This process involves the activation of signaling pathways that lead to the production of bioactive compounds .
相似化合物的比较
Similar Compounds
- Trifluoroethyl 2,6-dichloroisonicotinate
- 2-(2,6-Dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate
Comparison
Compared to similar compounds, 2-(2,4-Dichlorophenoxy)ethyl 2,6-dichloroisonicotinate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dichlorophenoxyethyl group differentiates it from other derivatives, influencing its reactivity and applications .
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl 2,6-dichloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NO3/c15-9-1-2-11(10(16)7-9)21-3-4-22-14(20)8-5-12(17)19-13(18)6-8/h1-2,5-7H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNCWSGJUVLPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041048.png)
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene](/img/structure/B3041050.png)
![1-[3-(Trifluoromethoxy)phenyl]-3-{5-[2-(trifluoromethoxy)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041052.png)
![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041058.png)
![{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}methanol](/img/structure/B3041059.png)
![N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine](/img/structure/B3041060.png)
![N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3041063.png)
![6-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B3041064.png)

![3-(3,5-dimethyl-1H-pyrrol-2-yl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041066.png)
![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B3041067.png)
